2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4,6-diiodophenol
Overview
Description
2-{[[2-(dimethylamino)ethyl](methyl)amino]methyl}-4,6-diiodophenol, commonly known as DMEDMI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DMEDMI is a derivative of the well-known neurotransmitter dopamine and is commonly used as a reagent in biochemical assays and experiments.
Mechanism of Action
DMEDMI works by binding to dopamine and forming a stable complex that can be detected using various analytical techniques. The binding of DMEDMI to dopamine is highly specific, which allows for accurate measurement of dopamine levels in biological samples. DMEDMI has been shown to have a high affinity for dopamine, which makes it a useful tool for studying the mechanisms of dopamine release and reuptake in the brain.
Biochemical and Physiological Effects:
DMEDMI has been shown to have no significant biochemical or physiological effects in vitro or in vivo. It does not affect the levels of dopamine in the brain or alter the behavior of animals. This makes DMEDMI a safe and reliable tool for studying dopamine in biological samples.
Advantages and Limitations for Lab Experiments
The main advantage of using DMEDMI in lab experiments is its high sensitivity and specificity for detecting dopamine. DMEDMI is also relatively easy to synthesize, which makes it a cost-effective reagent for biochemical assays. However, DMEDMI has some limitations. It is not suitable for measuring dopamine levels in real-time, as it requires a separate step for detection. Additionally, DMEDMI is not suitable for studying the effects of drugs on dopamine release and reuptake, as it does not interact with the dopamine transporter or other proteins involved in these processes.
Future Directions
There are several future directions for research involving DMEDMI. One possible direction is to develop new derivatives of DMEDMI that are more suitable for real-time measurement of dopamine levels. Another direction is to explore the use of DMEDMI in studying the effects of drugs on dopamine release and reuptake. Additionally, DMEDMI could be used in combination with other reagents to study the interactions between dopamine and other neurotransmitters in the brain. Overall, DMEDMI has significant potential for advancing our understanding of dopamine and its role in neurological disorders.
Scientific Research Applications
DMEDMI has a wide range of applications in scientific research. It is commonly used as a reagent in biochemical assays to measure dopamine levels in biological samples. DMEDMI has been shown to be highly sensitive and specific for detecting dopamine in both in vitro and in vivo experiments. Additionally, DMEDMI has been used to study the mechanisms of dopamine release and reuptake in the brain, which has important implications for understanding neurological disorders such as Parkinson's disease.
properties
IUPAC Name |
2-[[2-(dimethylamino)ethyl-methylamino]methyl]-4,6-diiodophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18I2N2O/c1-15(2)4-5-16(3)8-9-6-10(13)7-11(14)12(9)17/h6-7,17H,4-5,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMQTSYGQASNEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=C(C(=CC(=C1)I)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18I2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Dimethylamino)ethyl-methylamino]methyl]-4,6-diiodophenol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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